molecular formula C9H10N4O2 B14146535 N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide

N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B14146535
M. Wt: 206.20 g/mol
InChI Key: AATXTCGSISPPCL-WUXMJOGZSA-N
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Description

N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with N-methylhydroxylamine to form an intermediate Schiff base. This intermediate is then reacted with oxalic acid dihydrazide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include ethanol and water, and the reactions are carried out at elevated temperatures to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N’-[(E)-pyridin-3-ylmethylideneamino]oxamide is unique due to its specific structural features, such as the presence of the pyridine ring and the Schiff base linkage. These features confer distinct chemical reactivity and biological activity compared to other oxamide derivatives .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

N-methyl-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C9H10N4O2/c1-10-8(14)9(15)13-12-6-7-3-2-4-11-5-7/h2-6H,1H3,(H,10,14)(H,13,15)/b12-6+

InChI Key

AATXTCGSISPPCL-WUXMJOGZSA-N

Isomeric SMILES

CNC(=O)C(=O)N/N=C/C1=CN=CC=C1

Canonical SMILES

CNC(=O)C(=O)NN=CC1=CN=CC=C1

solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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